molecular formula C15H11ClN2O2S B2951524 (2E)-7-chloro-2-{[(2-hydroxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one CAS No. 338417-03-1

(2E)-7-chloro-2-{[(2-hydroxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one

Cat. No.: B2951524
CAS No.: 338417-03-1
M. Wt: 318.78
InChI Key: BWPLCWHZPNQQNT-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-7-chloro-2-{[(2-hydroxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a benzothiazinone core, a chloro substituent, and a hydroxyphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-7-chloro-2-{[(2-hydroxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxyaniline with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with a chloro-substituted thiolactam under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-7-chloro-2-{[(2-hydroxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted benzothiazinones.

Scientific Research Applications

Chemistry

In chemistry, (2E)-7-chloro-2-{[(2-hydroxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for probing biochemical pathways and understanding enzyme mechanisms.

Medicine

In medicine, this compound has shown promise as a lead compound for the development of new therapeutic agents. Its potential anti-inflammatory and antimicrobial properties are of particular interest for drug discovery and development.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals and pharmaceuticals. Its versatile reactivity allows for the synthesis of a wide range of products with diverse applications.

Mechanism of Action

The mechanism of action of (2E)-7-chloro-2-{[(2-hydroxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2E)-7-chloro-2-{[(2-hydroxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one stands out due to its unique combination of functional groups. The presence of the benzothiazinone core, chloro substituent, and hydroxyphenylamino group imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2E)-7-chloro-2-[(2-hydroxyanilino)methylidene]-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c16-9-5-6-11-13(7-9)21-14(15(20)18-11)8-17-10-3-1-2-4-12(10)19/h1-8,17,19H,(H,18,20)/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPLCWHZPNQQNT-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.